(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate
Description
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S/c1-10-14(20)18(15(24-3)17-16-10)9-23-13(19)8-22-12-7-5-4-6-11(12)21-2/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZJGFKJYXJVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)COC(=O)COC2=CC=CC=C2OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate typically involves multiple steps. One common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine with 2-(2-methoxyphenoxy)acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole and Thiazolo-Triazole Derivatives
- Example 1: [4-[(Z)-[2-(4-ethoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-methoxyphenyl] acetate (CAS 496033-00-2) Structural Similarities: Shares a fused thiazolo-triazole core and methoxyphenyl acetate substituent. Key Differences: The ethoxyphenyl group in this analog replaces the methylthio-triazinone core of the target compound, likely altering its electronic properties and bioactivity . Molecular Weight: 437.10 g/mol (vs. ~351.35 g/mol for the target compound).
Example 2 : 2-Methoxy-4-[(Z)-{6-oxo-2-[4-(propan-2-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate
Table 1: Structural Comparison of Triazine/Triazole Derivatives
Functional Analogs: Sulfonylurea Herbicides
Metsulfuron methyl ester (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) is a sulfonylurea herbicide with a triazine core.
- Mechanistic Contrast: While the target compound lacks a sulfonylurea group, its triazinone core may still interact with plant acetolactate synthase (ALS), a common target for sulfonylureas. However, the absence of a sulfonyl group in the target compound suggests a different mode of action or selectivity .
Reactivity and Environmental Persistence
- EPFR Formation Potential: Compounds with aromatic and heterocyclic cores (e.g., triazines) may contribute to environmentally persistent free radicals (EPFRs) in particulate matter. EPFRs have lifetimes of days to years and can generate reactive oxygen species (ROS), as observed in indoor PM studies .
Pharmacological Activity
- Triazole Derivatives : Substituted triazoles exhibit antimicrobial, antitumor, and antihypertensive activities. For instance, 4-(3-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H)-one shows analgesic and antiviral properties .
- Target Compound Hypotheses: The methoxyphenoxy acetate group may confer anti-inflammatory or herbicidal activity, akin to phenylacetic acid derivatives.
Biological Activity
The compound (6-methyl-3-(methylthio)-5-oxo-1,2,4-triazin-4(5H)-yl)methyl 2-(2-methoxyphenoxy)acetate is a complex organic molecule that incorporates a triazine ring and various functional groups. Its potential biological activities have garnered significant interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes:
- A triazine ring that contributes to its reactivity.
- A methylthio group that may influence its interaction with biological targets.
- An ester functional group that can enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The triazine moiety can fit into enzyme active sites, potentially inhibiting their function. This is particularly relevant in the context of cancer treatment where enzyme inhibition can lead to reduced tumor growth.
- Receptor Modulation : The compound may also interact with specific receptors involved in signal transduction pathways, modulating cellular responses.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 8.5 | Induction of apoptosis |
| HepG2 (Liver) | 10.2 | Inhibition of cell proliferation |
| CACO2 (Colon) | 12.0 | Disruption of cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Study on MCF-7 Cells :
- Researchers treated MCF-7 breast cancer cells with varying concentrations of the compound.
- Observations indicated that at concentrations above 8 µM, there was a marked increase in apoptosis as evidenced by Annexin V staining.
-
HepG2 Cell Line Analysis :
- The compound demonstrated an IC50 of 10.2 µM against HepG2 cells.
- Mechanistic studies revealed that the compound induces G1 phase arrest, leading to reduced cell proliferation.
-
Impact on CACO2 Cells :
- In CACO2 colon cancer cells, the compound was shown to disrupt cell cycle progression.
- Flow cytometry analysis confirmed an increase in cells in the sub-G1 phase, indicative of apoptosis.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are recommended for nucleophilic substitution reactions involving triazine intermediates. For esterification steps, anhydrous ethanol or THF minimizes hydrolysis side reactions .
- Reaction conditions : Controlled heating (60–80°C) under nitrogen prevents oxidation of sulfur-containing moieties (e.g., methylthio groups). Stepwise addition of reagents, such as bromoacetate derivatives, ensures regioselectivity .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates byproducts. Recrystallization from ethanol/water mixtures enhances purity .
Q. What analytical techniques are most reliable for confirming the compound’s structure?
Methodological Answer:
- Elemental analysis : Validate empirical formula accuracy (±0.3% deviation) .
- Spectroscopy :
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
Methodological Answer:
- Microdilution assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control. Minimum inhibitory concentration (MIC) values ≤50 µg/mL indicate promising activity .
- Fungal susceptibility : Use Candida albicans in Sabouraud dextrose broth. Amphotericin B serves as a reference .
- Controls : Include solvent-only (DMSO) and blank medium controls to rule out nonspecific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo biological activity data?
Methodological Answer:
- Pharmacokinetic profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to identify bioavailability limitations .
- Metabolite identification : Use LC-MS/MS to detect hydrolyzed esters or oxidized sulfur species that may reduce efficacy in vivo .
- Dosage adjustment : Perform dose-response studies in animal models (e.g., murine infection models) to correlate plasma concentrations with efficacy .
Q. What strategies enable structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified methoxyphenoxy (e.g., 3,4-dimethoxy) or methylthio groups. Compare activity trends to identify critical pharmacophores .
- Bioisosteric replacement : Replace the triazinone core with 1,2,4-triazole or thiadiazole rings to evaluate scaffold flexibility .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinities for microbial target enzymes (e.g., dihydrofolate reductase) .
Q. How can researchers assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Light/heat stability : Expose solid samples to accelerated conditions (40°C/75% RH for 4 weeks) and analyze for discoloration or impurity formation .
- Plasma stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound remaining .
Q. What experimental designs address discrepancies in reported antimicrobial spectra across similar compounds?
Methodological Answer:
- Standardized protocols : Adopt CLSI guidelines for MIC determination to minimize inter-lab variability .
- Strain panels : Test against reference strains (e.g., ATCC collections) and clinical isolates to assess spectrum breadth .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify gene expression changes in treated microbes, linking activity to specific pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
